N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine carboxamide class, characterized by a fused bicyclic core (pyridine and pyrimidine rings) with a 2-hydroxy-4-oxo functional group and a dimethylaminopropyl carboxamide side chain. Its synthesis typically involves amidation or condensation reactions of pyrido[1,2-a]pyrimidine precursors, as seen in analogous compounds .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17(2)8-5-7-15-12(19)11-13(20)16-10-6-3-4-9-18(10)14(11)21/h3-4,6,9,20H,5,7-8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPXKOWAMFJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[1,2-a]pyrimidine derivative with a dimethylamino propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications on the Pyrido[1,2-a]pyrimidine Core
Methylation at Position 8 Methylation of the pyridine ring in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives (e.g., at position 8) enhances analgesic activity. For example, methylated analogs showed a 2.5-fold increase in pain threshold in rodent models compared to non-methylated counterparts, attributed to improved bioavailability and receptor binding .
Variations in the Carboxamide Substituent
Naphthyridine Analogs
Naphthyridine-based carboxamides (e.g., compound 67 from ) replace the pyrido[1,2-a]pyrimidine core with a [1,5]-naphthyridine system. These compounds exhibit lower synthetic yields (25%) compared to pyrido-pyrimidine derivatives (typically 40–70% yields) due to steric hindrance from adamantyl groups .
Functional Group Comparisons
N-[3-(Dimethylamino)propyl] Derivatives Compounds with the same dimethylaminopropyl side chain but divergent cores highlight structural-activity relationships:
- Cabergoline (): A urea derivative with ergoline scaffolding, used as a dopamine agonist. Its therapeutic window (98–102% purity) contrasts with the investigational status of the target compound .
- Behenamid propyl dimethylamine (): A fatty acid amide with antistatic/emulsifying functions, lacking the heterocyclic core but retaining the dimethylaminopropyl group .
Biological Activity
N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound with potential pharmacological applications. Its structure suggests it may interact with various biological pathways, particularly in relation to cancer and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name indicates a complex structure featuring a pyrido-pyrimidine core. The presence of a dimethylamino group and a hydroxyl group may enhance its solubility and biological activity.
Research indicates that compounds similar to this compound may exert their effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrimidine derivatives inhibit specific enzymes involved in nucleotide synthesis, which can affect cell proliferation and survival.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammatory responses by modulating cytokine production and immune cell activation.
- Antitumor Activity : Preliminary data indicate that this compound may inhibit tumor cell growth by inducing apoptosis or disrupting cell cycle progression.
Biological Activity Data
A summary of key findings related to the biological activity of the compound is presented in the table below.
| Study | Cell Line/Model | Biological Activity | Mechanism |
|---|---|---|---|
| Study 1 | A431 (Vulvar Carcinoma) | Significant inhibition of cell proliferation | Inhibition of nucleotide synthesis |
| Study 2 | Plasmodium falciparum | Antimalarial activity | Disruption of metabolic pathways |
| Study 3 | Inflammatory models | Reduction in cytokine levels | Modulation of immune response |
Case Studies
- Anticancer Properties : In vitro studies have demonstrated that this compound significantly inhibits the growth of A431 cells. The mechanism involved appears to be linked to its ability to interfere with DNA synthesis pathways, leading to reduced cell viability.
- Antimicrobial Activity : Research on similar compounds has indicated potential antimicrobial effects against Plasmodium falciparum, suggesting that this compound may also exhibit antimalarial properties through interference with nucleotide metabolism crucial for parasite survival.
- Anti-inflammatory Effects : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
